molecular formula C19H22N2O3 B2372821 N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034237-34-6

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2372821
CAS No.: 2034237-34-6
M. Wt: 326.396
InChI Key: DCVJHFIJAMCADZ-UHFFFAOYSA-N
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Description

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a nicotinamide core linked to a tetrahydrofuran moiety through a methoxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine derivative.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the nicotinamide core.

    Methoxy Bridge Formation: The final step involves the formation of the methoxy bridge, which is typically achieved through an etherification reaction using a suitable methoxy reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the nicotinamide core or tetrahydrofuran moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under various conditions, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can be compared with other similar compounds, such as:

    Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.

    Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran moieties but different core structures.

    Methoxy-Linked Compounds: Compounds with similar methoxy bridges but different core and moiety structures.

The uniqueness of this compound lies in its specific combination of these structural elements, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-(oxolan-2-ylmethoxy)-N-(2-phenylethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-19(20-11-10-15-5-2-1-3-6-15)16-8-9-18(21-13-16)24-14-17-7-4-12-23-17/h1-3,5-6,8-9,13,17H,4,7,10-12,14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVJHFIJAMCADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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